

Theoretical and Computational Modeling of Allyl Phenyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl phenyl carbonate*

Cat. No.: *B036615*

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Abstract

Allyl phenyl carbonate is a molecule of significant interest in organic synthesis, serving as a versatile precursor for various transformations, most notably in palladium-catalyzed allylic alkylations and thermal rearrangements. Understanding the underlying electronic structure, conformational landscape, and reaction energetics is crucial for optimizing existing synthetic protocols and designing novel chemical transformations. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to model **allyl phenyl carbonate** and its reactivity. It details the computational methodologies, summarizes key quantitative data derived from analogous systems, and visualizes the crucial reaction pathways.

Introduction

Allyl phenyl carbonate (APC) is a key substrate in a variety of organic reactions. Its reactivity is dominated by two primary pathways: the palladium-catalyzed decarboxylative allylation and the thermal Carroll rearrangement. The former provides a mild and efficient route to generate nucleophiles for allylic substitution reactions, while the latter, a variation of the Claisen rearrangement, allows for the synthesis of γ,δ -allylketones.^[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these complex transformations, offering insights into transition state geometries, activation energies, and reaction thermodynamics. This guide will explore the

theoretical underpinnings of APC's reactivity, drawing on established computational studies of structurally similar molecules to provide a robust predictive framework.

Computational Methodologies

The theoretical investigation of **allyl phenyl carbonate** and its reactions typically employs quantum chemical calculations. The following protocol outlines a standard computational approach for geometry optimization, frequency analysis, and transition state searching.

Computational Protocol

A common and reliable method for studying systems like **allyl phenyl carbonate** involves Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is often chosen for its balance of accuracy and computational cost.

Experimental Protocols: Detailed Computational Methodology

- **Software:** All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- **Method:** The geometries of the ground state, transition states, and products are optimized using the B3LYP functional.
- **Basis Set:** A Pople-style basis set, such as 6-31G(d), is commonly used for initial geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is often employed in single-point energy calculations on the optimized geometries.
- **Solvent Effects:** To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be applied. The solvent would be chosen to match experimental conditions (e.g., tetrahydrofuran, toluene).
- **Frequency Analysis:** Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points. Ground states and intermediates are characterized by having all real frequencies, while transition

states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

- **Intrinsic Reaction Coordinate (IRC) Calculations:** To confirm that a transition state connects the correct reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

Ground State Properties of Allyl Phenyl Carbonate

The conformational flexibility of the allyl and carbonate groups dictates the ground state structure of APC. Computational studies on analogous systems, such as allyl phenyl ether, provide insight into the likely stable conformations.

Geometric Parameters

The key geometric parameters of **allyl phenyl carbonate**, including bond lengths, bond angles, and dihedral angles, can be predicted with good accuracy using DFT. The table below presents expected values based on calculations of similar molecules.

Data Presentation: Calculated Geometric Parameters for **Allyl Phenyl Carbonate**

Parameter	Value (Å or °)	Description
Bond Lengths		
C=O	1.21	Carbonyl double bond
C-O (ester)	1.36	Carbonyl to phenyl oxygen single bond
C-O (allyl)	1.45	Carbonyl to allyl oxygen single bond
C=C (allyl)	1.34	Allylic double bond
C-C (allyl)	1.50	Allylic single bond
Bond Angles		
O=C-O (ester)	125.0	
O=C-O (allyl)	124.5	
C-O-C (ester)	118.0	
C-O-C (allyl)	116.5	
Dihedral Angles		
C-O-C-O	~180 (anti) or ~0 (syn)	Defines the planarity of the carbonate
O-C-C=C	~120	Defines the gauche conformation of the allyl group

Reaction Pathways of Allyl Phenyl Carbonate

Thermal Rearrangement: The Carroll Rearrangement

The Carroll rearrangement of **allyl phenyl carbonate** is a [2][2]-sigmatropic rearrangement that proceeds through a mechanism analogous to the Claisen rearrangement.^{[1][3]} The reaction involves the transformation of the carbonate into an α -allyl- β -ketocarboxylic acid, which then readily decarboxylates to yield a γ,δ -allylketone. Computational studies on the Claisen rearrangement of allyl phenyl ether suggest a concerted, pericyclic transition state.^{[4][5][6]}

The logical flow of the Carroll rearrangement can be visualized as follows:



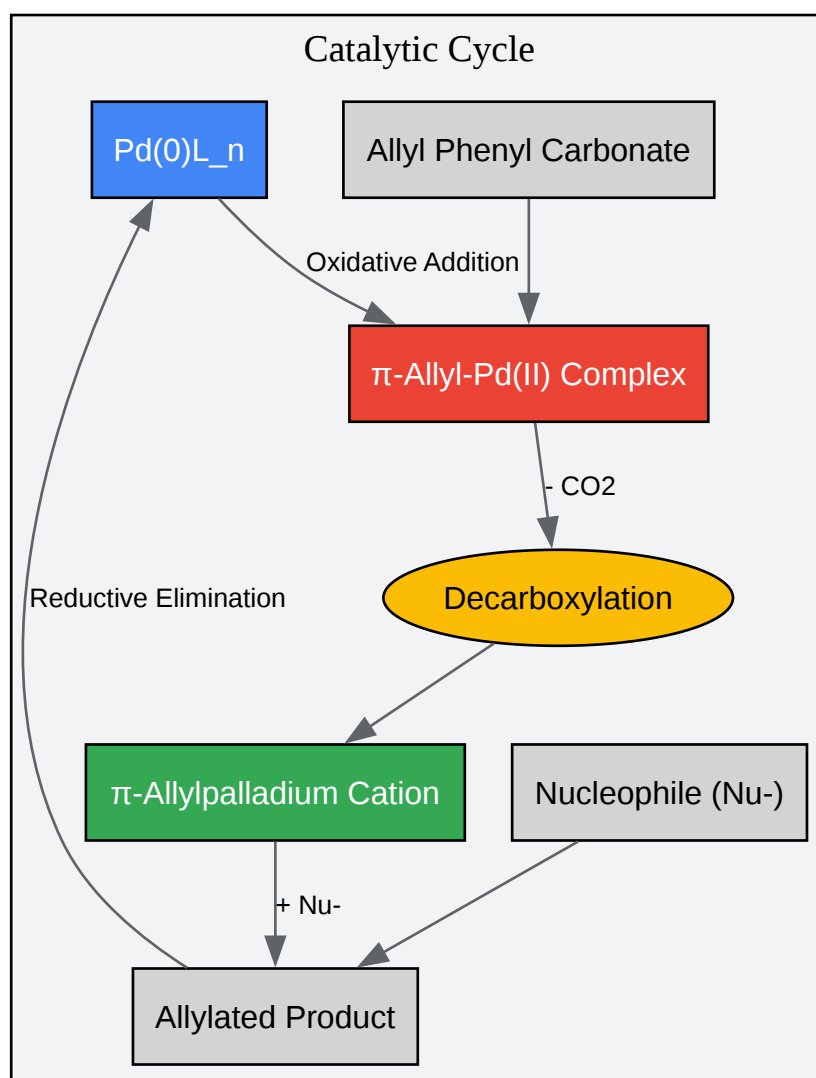
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Figure 1: Logical workflow of the Carroll Rearrangement.

Palladium-Catalyzed Decarboxylative Allylation

In the presence of a palladium(0) catalyst, **allyl phenyl carbonate** undergoes a decarboxylative allylation. This reaction is a cornerstone of modern organic synthesis, providing a versatile method for carbon-carbon bond formation under mild conditions.^[7] The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the allyl carbonate, followed by decarboxylation to form a π -allylpalladium intermediate. This intermediate can then be intercepted by a nucleophile.

The signaling pathway for this catalytic cycle is illustrated below:



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Figure 2: Signaling pathway for Pd-catalyzed decarboxylative allylation.

Conclusion

The theoretical and computational modeling of **allyl phenyl carbonate** provides invaluable insights into its structure, stability, and reactivity. Through the use of DFT calculations, it is possible to elucidate the intricate mechanisms of both thermal rearrangements and palladium-catalyzed reactions. The computational protocols and data presented in this guide, based on robust analogies to well-studied systems, offer a solid foundation for researchers and scientists in the field of drug development and organic synthesis to understand and predict the behavior of this versatile molecule. The continued development of computational methods promises to

further enhance our predictive capabilities, paving the way for the rational design of more efficient and selective chemical transformations.

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